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molecular formula C13H16N2O2 B8549944 t-butyl 4-methyl-1H-benzimidazole-1-carboxylate

t-butyl 4-methyl-1H-benzimidazole-1-carboxylate

Cat. No. B8549944
M. Wt: 232.28 g/mol
InChI Key: WNPRBPBRPPUZSU-UHFFFAOYSA-N
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Patent
US06803384B2

Procedure details

A mixture of 4-methylbenzimidazole-1-carboxylic acid, 1,1-dimethylethyl ester (6.50 g, 28.0 mmol) and N-bromosuccinimide (5.50 g, 30.9 mmol) in carbon tetrachloride (75 mmol) was stirred and irradiated with a 250 W flood lamp for 1 h. The reaction mixture was allowed to cool and the solid was filtered off and discarded. The filtrate was evaporated and purified by HPLC (20% ethyl acetate/hexanes) to give 4-(bromomethyl)benzimidazole-1-carboxylic acid, 1,1-dimethylethyl ester (3.69 g, 42%).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
75 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[N:9]=[CH:8][N:7]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[Br:18]N1C(=O)CCC1=O.C(Cl)(Cl)(Cl)Cl>>[Br:18][CH2:1][C:2]1[C:10]2[N:9]=[CH:8][N:7]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
CC1=CC=CC=2N(C=NC21)C(=O)OC(C)(C)C
Name
Quantity
5.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
75 mmol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiated with a 250 W flood lamp for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
purified by HPLC (20% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=CC=2N(C=NC21)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.69 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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